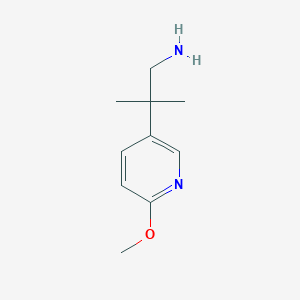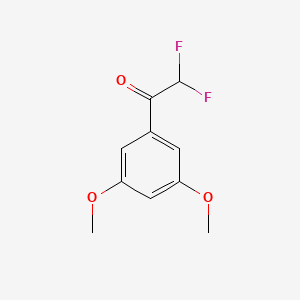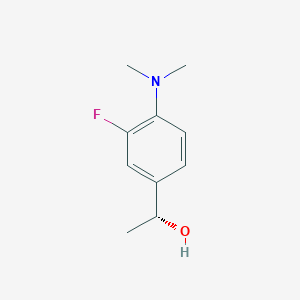
(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a complex structure that includes a dimethylamino group, a fluorine atom, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves several steps, starting from readily available precursors. One common method involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using a palladium catalyst to produce 2-(dimethylamino)ethanol . This intermediate can then be further functionalized to introduce the fluorine atom and the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the dimethylamino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its chiral nature also makes it useful for investigating enantioselective processes.
Medicine
In medicine, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-(Dimethylamino)-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic effects compared to its halogenated analogs. These differences can result in distinct biological activities and applications.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1R)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m1/s1 |
Clé InChI |
PSLIVMZHOVUYSD-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)N(C)C)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


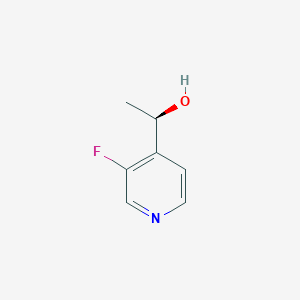


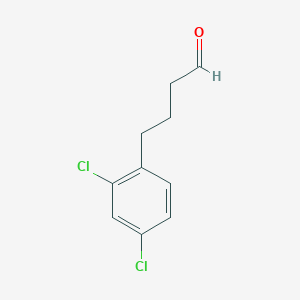
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)
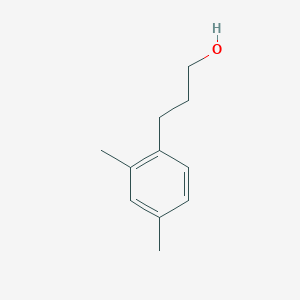

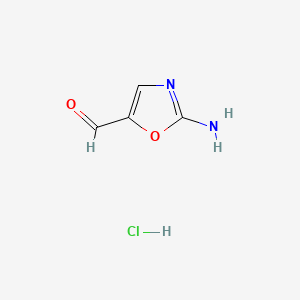
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
